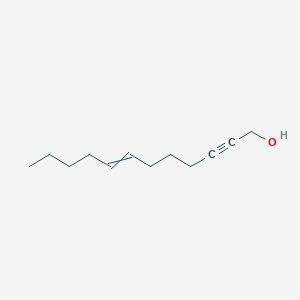
Dodec-7-en-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodec-7-en-2-yn-1-ol is an organic compound with the molecular formula C12H20O. It is characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its carbon chain, along with a hydroxyl group (-OH) attached to the first carbon. This unique structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodec-7-en-2-yn-1-ol typically involves the use of starting materials that contain both alkene and alkyne functionalities. One common method is the partial hydrogenation of a dodecadiyne precursor, which selectively reduces one of the triple bonds to a double bond. This reaction is often carried out using a Lindlar catalyst under controlled conditions to ensure selective hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable methods, such as the catalytic hydrogenation of dodecadiyne in the presence of a palladium catalyst. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
Dodec-7-en-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne and alkene groups can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of dodec-7-en-2-yn-1-one.
Reduction: Formation of dodecane.
Substitution: Formation of dodec-7-en-2-yn-1-chloride or dodec-7-en-2-yn-1-bromide.
Scientific Research Applications
Dodec-7-en-2-yn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism by which Dodec-7-en-2-yn-1-ol exerts its effects depends on the specific reaction or application. For example, in biological systems, it may interact with enzymes or cellular membranes, disrupting normal cellular functions. The presence of both alkene and alkyne groups allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Dodec-11-en-1-ol: Similar structure but with the double bond located at the 11th carbon.
Dodec-2-yn-1-ol: Similar structure but with the triple bond located at the 2nd carbon.
Tetradec-11-en-1-ol: Longer carbon chain with similar functional groups.
Uniqueness
Dodec-7-en-2-yn-1-ol is unique due to the specific positioning of its double and triple bonds, which imparts distinct chemical reactivity and properties. This makes it particularly useful in synthetic applications where selective reactions are required.
Properties
CAS No. |
109523-24-2 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
dodec-7-en-2-yn-1-ol |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,13H,2-4,7-9,12H2,1H3 |
InChI Key |
DHYMCNWJJJPYAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCC#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















